molecular formula C19H19ClN4O B11289126 1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11289126
M. Wt: 354.8 g/mol
InChI Key: WJNNXNQTJRJWGH-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Carboxamide Group: This step involves the reaction of the triazole intermediate with an appropriate amine under suitable conditions to form the carboxamide linkage.

    Chlorination and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chloro and methyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the 5-methyl group.

    1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H19ClN4O/c1-11-8-9-15(10-12(11)2)21-19(25)18-14(4)24(23-22-18)17-7-5-6-16(20)13(17)3/h5-10H,1-4H3,(H,21,25)

InChI Key

WJNNXNQTJRJWGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C(=CC=C3)Cl)C)C)C

Origin of Product

United States

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